N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide
Description
N-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at position 5 and a cyclopropanecarboxamide moiety linked via an oxolane (tetrahydrofuran) methyl group.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-12-6-7-15-14(9-12)18-17(23-15)19(16(20)11-4-5-11)10-13-3-2-8-22-13/h6-7,9,11,13H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTHPTQFRUQSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide is a compound with potential therapeutic applications due to its diverse biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
- Chemical Name : this compound
- CAS Number : 946228-92-8
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.4262 g/mol
- SMILES : COc1ccc2c(c1)nc(s2)N(C(=O)c1onc(c1)C)CC1CCCO1
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxybenzothiazole derivatives with oxolane and cyclopropanecarboxylic acid derivatives. The resulting compound can be characterized using techniques such as NMR and IR spectroscopy.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed moderate to excellent cytotoxic activity against various cancer cell lines, including:
- NCI-H226
- SK-N-SH
- HT29
- MKN-45
- MDA-MB-231
The most promising derivatives demonstrated IC50 values ranging from 0.24 to 0.92 µM, indicating potent antiproliferative effects against these lines .
Antimicrobial Activity
The benzothiazole scaffold is also known for its antimicrobial properties. Compounds with similar structures have been evaluated against various strains of bacteria and fungi, showing effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
- Fungi : Candida tropicalis
In these studies, the presence of specific substituents enhanced antimicrobial activity, suggesting a structure–activity relationship (SAR) that could be leveraged in drug design .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Modulation of Signaling Pathways : It potentially alters signaling pathways associated with apoptosis and cell cycle regulation.
Case Studies
Several studies have documented the biological activity of benzothiazole derivatives:
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives can exhibit anticancer activities. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
2. Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
3. Neuroprotective Effects
The neuroprotective potential of related benzothiazole compounds has been documented in several studies. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Protects neurons from oxidative damage |
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives, including variants of this compound. The results demonstrated significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 3: Neuroprotection
In research conducted on neuroprotective agents for Alzheimer's disease, this compound was evaluated for its ability to reduce amyloid-beta toxicity in neuronal cultures. Results showed a marked decrease in cell death, highlighting its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several benzothiazole-cyclopropanecarboxamide derivatives, differing primarily in substituents on the benzothiazole ring and the N-alkyl/aryl groups. Key analogs include:
Key Observations :
- Substituent Impact on Activity : MMV001239’s pyridinylmethyl group and TAK-632’s trifluoromethylphenyl acetyl moiety suggest divergent biological targets. The former showed antifungal activity in yeast assays, while the latter’s fluorinated aromatic system implies kinase or protease inhibition .
- Synthetic Efficiency : Yields for analogs like Compound 50 (27%) and Compound 41 (32%) highlight challenges in coupling sterically hindered substituents, a consideration for scaling the target compound .
- Solubility and Bioavailability : The oxolane methyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl in Compound 50) .
Pharmacological and Physicochemical Properties
- Crystallography and Stability : Derivatives such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () exhibit intermolecular hydrogen bonding (N–H···N) and C–H···F interactions, stabilizing crystal packing. The target compound’s oxolane group may reduce crystallinity, enhancing dissolution rates .
- Enzyme Binding : Nitazoxanide analogs () inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation. The target compound’s methoxy group could modulate electron density, altering binding to similar metabolic enzymes .
Q & A
What are the established synthetic methodologies for preparing N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopropanecarboxamide in high purity?
A multi-step synthesis is typically required. For the amide bond formation between the cyclopropanecarboxylic acid and the benzothiazole-amine moiety, coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are recommended to enhance reaction efficiency and minimize racemization . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methanol can yield high-purity crystals. For the oxolane (tetrahydrofuran) methyl group, nucleophilic substitution or reductive amination may be employed, depending on precursor availability.
Which spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?
- X-ray crystallography : Resolves the spatial arrangement of the benzothiazole, oxolane, and cyclopropane moieties. Hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O) stabilize the crystal lattice, as observed in analogous thiazole-amide compounds .
- NMR spectroscopy : H and C NMR confirm the integration of methoxy, oxolane, and cyclopropane groups. NOESY experiments can clarify stereochemical assignments.
- IR spectroscopy : Validates the presence of amide (C=O stretch ~1650 cm) and benzothiazole (C–S stretch ~650 cm) functional groups.
How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
DFT optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). For example, the HOMO-LUMO gap predicts reactivity, while electrostatic potential maps identify nucleophilic/electrophilic regions. In studies of similar cyclopropane derivatives, DFT revealed that electron-withdrawing substituents on the benzothiazole ring lower the LUMO energy, enhancing electrophilic reactivity . Additionally, Mulliken charge analysis can guide modifications to improve binding affinity in target interactions.
What strategies are recommended for analyzing discrepancies between predicted and observed biological activities in this compound's derivatives?
- Re-evaluate docking models : Ensure force fields account for cyclopropane ring strain and torsional flexibility in the oxolane group.
- Validate target engagement : Use enzymatic assays (e.g., fluorescence-based inhibition studies) to confirm direct interaction, as seen in PFOR enzyme inhibition studies of benzothiazole amides .
- Assess physicochemical properties : Measure solubility (via HPLC) and membrane permeability (PAMPA assay) to rule out bioavailability issues.
How should researchers design experiments to investigate the structure-activity relationship (SAR) of modifications on the benzothiazole and oxolane moieties?
- Benzothiazole modifications : Replace the 5-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. Compare IC values in enzymatic assays to assess electronic effects on binding .
- Oxolane modifications : Substitute the oxolane ring with other heterocycles (e.g., tetrahydropyran) to evaluate steric and conformational impacts.
- Cyclopropane bioisosteres : Replace cyclopropane with spiropentane or vinyl groups to probe ring strain and metabolic stability.
What experimental approaches are used to determine the stability and degradation products of this compound under various conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic (acidic/alkaline) conditions. Monitor degradation via HPLC-MS to identify cleavage products (e.g., cyclopropane ring opening or benzothiazole hydrolysis).
- Hydrogen bonding analysis : Crystallographic data from analogous compounds show that intermolecular hydrogen bonds (e.g., N–H⋯N) enhance solid-state stability .
How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify metabolites that may deactivate the compound in vivo.
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution to assess exposure differences.
- Off-target screening : Employ kinase panels or proteome-wide affinity profiling to rule out unintended interactions.
What computational tools are suitable for simulating the interaction of this compound with biological targets like enzymes or receptors?
- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to active sites, considering flexibility in the oxolane methyl group.
- Molecular dynamics (GROMACS) : Simulate ligand-receptor complexes over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic residues).
- MM-PBSA/GBSA : Calculate binding free energies to rank derivatives by affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
